Mass Spectrometric Differentiation of Methylmalonic Acid from Succinic Acid via Fragmentation Pattern Analysis
In negative ion mode LC-MS/MS, underivatized MMA and succinic acid (SA) produce indistinguishable mass spectra and are difficult to resolve chromatographically [1]. However, after derivatization to dibutyl esters and analysis in positive ion mode, the tandem mass spectra of the two isomers become very distinct due to substantially different fragmentation patterns, enabling selective analysis of MMA in the presence of SA without requiring chromatographic peak resolution [2].
| Evidence Dimension | Fragmentation pattern distinguishability in LC-MS/MS |
|---|---|
| Target Compound Data | MMA dibutyl ester produces distinct product ion spectrum |
| Comparator Or Baseline | SA dibutyl ester produces distinctly different product ion spectrum |
| Quantified Difference | Spectra are very distinct; allows selective analysis of MMA in presence of SA without chromatographic resolution |
| Conditions | Derivatization with butanolic HCl to form dibutyl esters; TurboIonSpray positive ion mode; multiple reaction monitoring (MRM) |
Why This Matters
This analytical differentiation is essential for accurate quantification of MMA in biological matrices where SA is endogenously present at higher concentrations, directly impacting procurement decisions for clinical laboratories requiring validated, interference-free methods.
- [1] Kushnir MM, Komaromy-Hiller G, Shushan B, Urry FM, Roberts WL. Analysis of dicarboxylic acids by tandem mass spectrometry. Clin Chem. 2001;47(11):1993-2002. PMID: 11673368. View Source
- [2] Kushnir MM, Nelson GJ, Frank EL, Rockwood AL. High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine by LC-MS/MS. Methods Mol Biol. 2016;1378:159-173. View Source
